

AFN-1252 tosylate's potential as a targeted antistaphylococcal therapy

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Compound of Interest

Compound Name: AFN-1252 tosylate

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AFN-1252 Tosylate: A Targeted Anti-Staphylococcal Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AFN-1252 is a potent and selective inhibitor of the staphylococcal enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the bacterial fatty acid biosynthesis pathway (FASII).[1][2] This novel mechanism of action confers highly specific activity against Staphylococcus species, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Preclinical and clinical data demonstrate AFN-1252's potential as a targeted therapeutic for staphylococcal infections, offering a narrow spectrum of activity that could minimize disruption to the normal human microbiome. This guide provides a comprehensive overview of the technical data and experimental methodologies related to **AFN-1252 tosylate**.

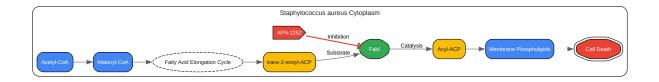
Mechanism of Action

AFN-1252 exerts its antibacterial effect by specifically inhibiting the Fabl enzyme in Staphylococcus aureus.[3][2] Fabl is responsible for catalyzing the final, rate-limiting step in each cycle of bacterial fatty acid elongation, which is the reduction of trans-2-enoyl-acyl carrier protein (ACP) to acyl-ACP.[1] As Fabl is the sole enoyl-ACP reductase in staphylococci and there are no known bypass pathways, its inhibition is lethal to the bacterium.[1] The high



selectivity of AFN-1252 for bacterial Fabl over human fatty acid synthase results in a favorable therapeutic window.[4]

The inhibition of FabI by AFN-1252 disrupts the synthesis of fatty acids, which are essential components of the bacterial cell membrane. This leads to a time-dependent reduction in bacterial viability.[3][2]



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Caption: Mechanism of Action of AFN-1252 in S. aureus.

Quantitative Data In Vitro Activity

AFN-1252 demonstrates potent activity against a wide range of staphylococcal isolates, irrespective of their resistance profiles to other antibiotic classes.[3][2]



Organism	Number of Isolates	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC9ο (μg/mL)
Staphylococcus aureus (all)	502	≤0.12	0.008	0.015
Methicillin- Resistant S. aureus (MRSA)	-	-	≤0.008	0.015
Vancomycin- Intermediate S. aureus (VISA)	12	-	-	0.12
Vancomycin- Resistant S. aureus (VRSA)	12	-	-	0.06
Coagulase- Negative Staphylococci	-	-	-	0.12
Staphylococcus epidermidis	51	≤0.12	-	≤0.008

Data compiled from multiple sources.[3][1][2][5][6]

AFN-1252 is inactive against other Gram-positive bacteria like Streptococcus pneumoniae and Enterococcus spp., as well as Gram-negative bacteria, with MIC₉₀ values typically >4 μ g/mL.[1] [6]

In Vivo Efficacy

Studies in murine infection models have confirmed the in vivo potency of AFN-1252.



Model	Organism	Dosing	Efficacy Endpoint	Result
Murine Septicemia	S. aureus Smith	Single oral dose	100% protection	1 mg/kg
Murine Septicemia	S. aureus Smith	Single oral dose	Median Effective Dose (ED50)	0.15 mg/kg
Murine Thigh Infection	MSSA ATCC 29213	Oral	f AUC/MIC for 80% max effect	22.3
Murine Thigh Infection	CA-MRSA	Oral	f AUC/MIC for 80% max effect	Similar to MSSA
Murine Thigh Infection	HA-MRSA	Oral	f AUC/MIC for 80% max effect	Similar to MSSA

Data compiled from multiple sources.[3][2][7][8][9][10]

In the murine septicemia model, AFN-1252 was found to be 12 to 24 times more potent than linezolid.[3][2]

Pharmacokinetic Properties

Parameter	Species	Value	Conditions
T _{max} (Median)	Human	2-3 hours	Multiple oral doses (200-400 mg)
tı/2 (Mean)	Human	7-10 hours	Multiple oral doses (200-400 mg)
Protein Binding	Human	~95%	-
Effect of Food	Human	C _{max} ↓ 48%, AUC ↓ 62%	Single 200 mg dose with high-fat meal

Data compiled from multiple sources.[11][12][13]

Clinical Efficacy (Phase IIa ABSSSI Trial)



A Phase IIa trial in patients with acute bacterial skin and skin structure infections (ABSSSI) demonstrated the clinical efficacy of AFN-1252.

Population	Endpoint	Efficacy Rate
Microbiologically Evaluable (ME)	Overall early response (Day 3)	97.3%
ME Population	Microbiologic eradication of S. aureus (Short-term follow-up)	93.2%
ME Population	Microbiologic eradication of MRSA (Short-term follow-up)	91.9%
ME Population	Microbiologic eradication of MSSA (Short-term follow-up)	92.3%

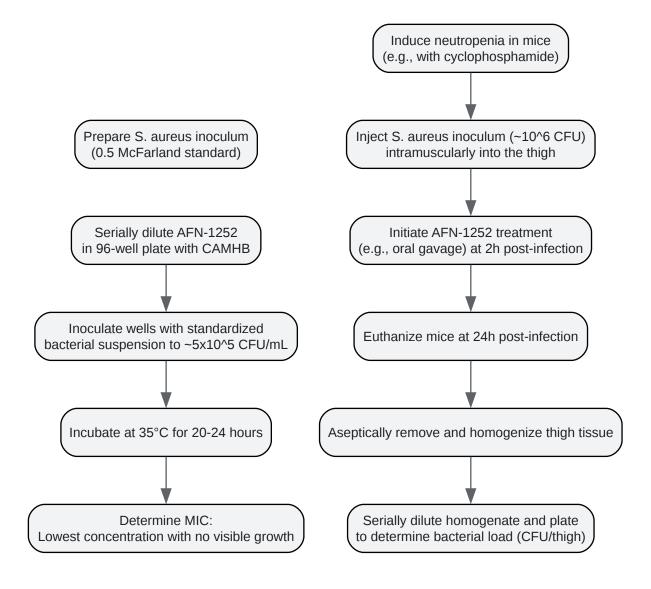
Data compiled from multiple sources.[5][14][15][16][17]

The most common drug-related adverse events were mild to moderate headache and nausea. [5][14][15]

Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination

The in vitro potency of AFN-1252 is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07).[14][18][19]





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